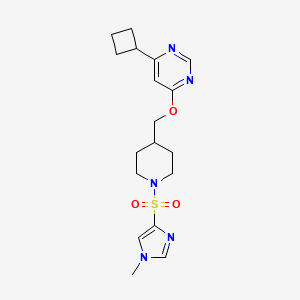
4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings including a cyclobutyl ring, an imidazole ring, and a pyrimidine ring . The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactions. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .科学的研究の応用
Synthesis and Biological Activities
The chemical compound 4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is part of a broader class of compounds that have been synthesized for various scientific research applications, especially in the field of medicinal chemistry. Although direct references to this exact molecule were not found, research on related heterocyclic compounds, including pyrimidine derivatives, provides insights into potential applications and the significance of such molecules in scientific research.
Antimicrobial and Antibacterial Activities : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives have shown antimicrobial activity, with some compounds found to be active against bacterial strains. These activities highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (Ammar et al., 2004; Azab et al., 2013).
Pharmacological Activities : Studies on 2-dialkylaminobenzimidazoles, a class related to the molecule of interest, have identified compounds with potential antiarrhythmic, antiaggregation, and antiserotonin activities, suggesting the broader applicability of such heterocyclic compounds in pharmacology (Zhukovskaya et al., 2017).
Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated significant antiprotozoal activity, showcasing the therapeutic potential of imidazo-pyridine derivatives in treating protozoal infections (Ismail et al., 2004).
Anticancer Activities : Several heterocyclic compounds, including pyrimidine derivatives, have been synthesized and screened for their antitumor activities. Compounds such as polymethoxylated fused pyridine ring systems have shown a broad spectrum of antitumor activity, highlighting the importance of such molecules in cancer research (Rostom et al., 2009).
Chemical Modifications to Enhance Drug Properties : Research into modifying the imidazo[1,2-a]pyrimidine system to reduce metabolism mediated by aldehyde oxidase has implications for enhancing the pharmacokinetic properties of drug candidates, demonstrating the relevance of structural modifications in drug design (Linton et al., 2011).
将来の方向性
特性
IUPAC Name |
4-cyclobutyl-6-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-22-10-18(21-13-22)27(24,25)23-7-5-14(6-8-23)11-26-17-9-16(19-12-20-17)15-3-2-4-15/h9-10,12-15H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFODURMIENPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclobutyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

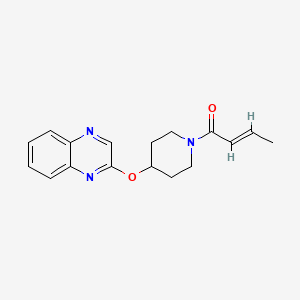
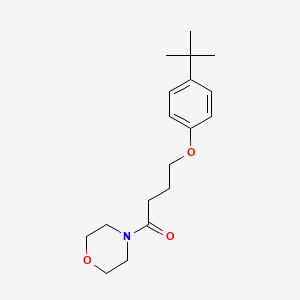

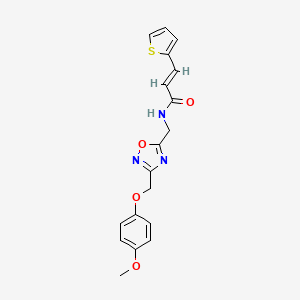
![N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2842288.png)
![N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2842290.png)
![N-(2-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2842291.png)
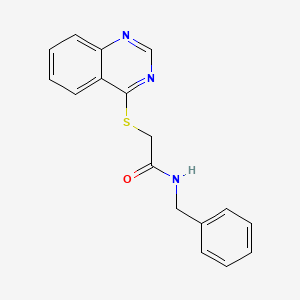
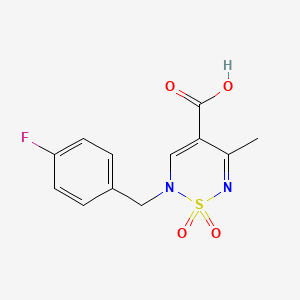
![3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842300.png)
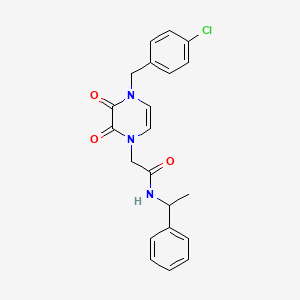
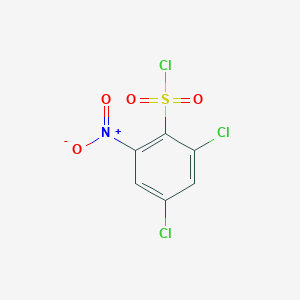
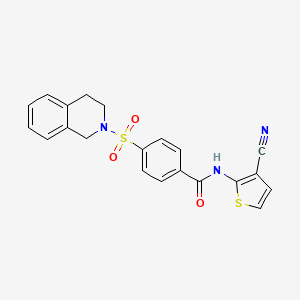
![(E)-3-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2842306.png)